molecular formula C20H27N3O B1198510 3-Ethoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine CAS No. 179556-82-2

3-Ethoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine

Cat. No.: B1198510
CAS No.: 179556-82-2
M. Wt: 325.4 g/mol
InChI Key: VNSBZWKWQFCKGO-UHFFFAOYSA-N
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Description

U-99363E is a small molecule drug initially developed by Pharmacia & Upjohn, Inc. It is known for its role as a dopamine D4 receptor modulator. The compound has been studied for its potential therapeutic applications in various diseases, particularly psychotic disorders .

Preparation Methods

The synthetic routes and reaction conditions for U-99363E are not extensively documented in publicly available sources. it is known that the compound belongs to the class of substituted 4-aminopiperidines. The preparation of such compounds typically involves the reaction of piperidine derivatives with appropriate substituents under controlled conditions .

Chemical Reactions Analysis

U-99363E undergoes various chemical reactions, primarily involving its interaction with dopamine D4 receptors. The compound acts as an antagonist, inhibiting the receptor’s activity. Common reagents used in these reactions include quinpirole and PD 168,077, which are agonists, and L-745,870, clozapine, and raclopride, which are antagonists . The major products formed from these reactions are typically related to the modulation of dopamine activity in the brain .

Scientific Research Applications

U-99363E has been extensively studied for its scientific research applications. It has shown high affinity and selectivity for the human dopamine D4 receptor, making it a valuable tool in neuropharmacology research. The compound has been used to investigate the role of dopamine D4 receptors in various neurological and psychiatric conditions, including schizophrenia and attention deficit hyperactivity disorder . Additionally, U-99363E has been utilized in studies exploring the modulation of GABA release in the brain .

Mechanism of Action

The mechanism of action of U-99363E involves its role as a dopamine D4 receptor antagonist. By binding to these receptors, the compound inhibits their activity, leading to a decrease in dopamine-mediated signaling. This modulation of dopamine activity can have various effects on neuronal function and behavior, particularly in the context of psychiatric disorders .

Comparison with Similar Compounds

U-99363E is similar to other substituted 4-aminopiperidine compounds, such as U-101958. Both compounds exhibit high affinity and selectivity for the dopamine D4 receptor . U-99363E is unique in its specific binding properties and its potential therapeutic applications. Other similar compounds include quinpirole and PD 168,077, which are agonists for the dopamine D4 receptor .

Properties

CAS No.

179556-82-2

Molecular Formula

C20H27N3O

Molecular Weight

325.4 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-ethoxy-N-methylpyridin-2-amine

InChI

InChI=1S/C20H27N3O/c1-3-24-19-10-7-13-21-20(19)22(2)18-11-14-23(15-12-18)16-17-8-5-4-6-9-17/h4-10,13,18H,3,11-12,14-16H2,1-2H3

InChI Key

VNSBZWKWQFCKGO-UHFFFAOYSA-N

SMILES

CCOC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CCOC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3

Key on ui other cas no.

179556-82-2

Synonyms

3-ethoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine
U 99363
U 99363E
U-99363
U-99363E

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-benzyl-4-(methylamino)piperidine (EXAMPLE 9, 2.92 g) and 2-bromo-3-ethoxypyridine (EXAMPLE 69, 1.44 g) is stirred at 160°-165° in a sealed tube for 2 days, diluted with methylene chloride (50 ml), washed with water (10 ml) and saline (10 ml), dried over sodium sulfate, and concentrated under reduced pressure. The residue is chromatographed on silica gel (230-400 mesh, 300 g; eluting with a gradient of ethyl acetate/hexane (10/90-50/50)) to give the title compound, C,H,N: Anal. Calcd for C20H27N3O1 : C=73.81, H=8.36, N=12.91-found: C=73.59, H=8.37, N=12.83.
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

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